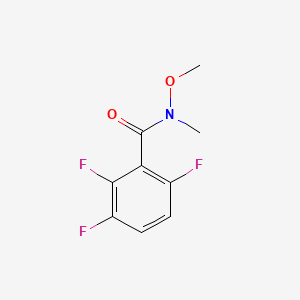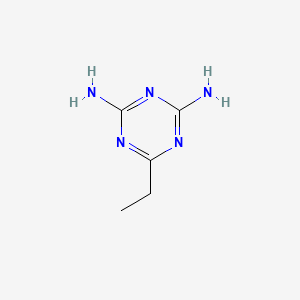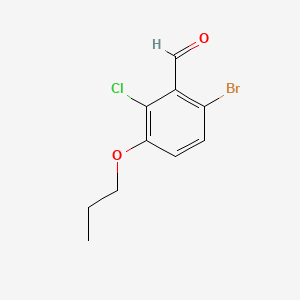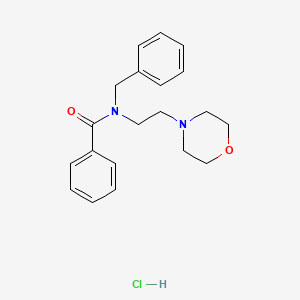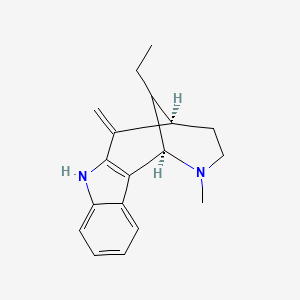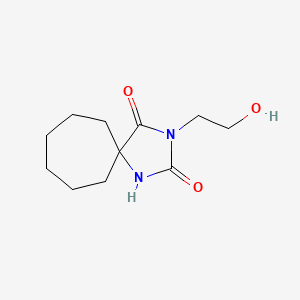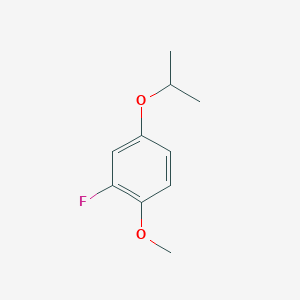
2-Fluoro-4-isopropoxy-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxy-1-methoxybenzene typically involves the electrophilic aromatic substitution of a fluorobenzene derivative. One common method is the reaction of 2-fluoro-4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-4-isopropoxybenzaldehyde.
Reduction: Formation of 2-isopropoxy-1-methoxybenzene.
Substitution: Formation of 2-amino-4-isopropoxy-1-methoxybenzene or 2-thio-4-isopropoxy-1-methoxybenzene.
Scientific Research Applications
2-Fluoro-4-isopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The isopropoxy and methoxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxy-1-isopropylbenzene
- 2-Fluoro-4-methoxy-1-propan-2-ylbenzene
- 4-Fluoro-2-isopropoxy-1-methoxybenzene
Uniqueness
2-Fluoro-4-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, isopropoxy, and methoxy groups provides a unique set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
InChI Key |
NMVCKNMPMIBYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


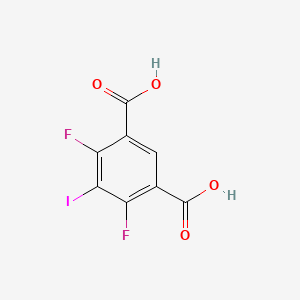
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)



